4-Iodo-1-phenyl-1H-pyrazole CAS 23889-85-2 chemical properties
4-Iodo-1-phenyl-1H-pyrazole CAS 23889-85-2 chemical properties
Executive Summary
4-Iodo-1-phenyl-1H-pyrazole (CAS 23889-85-2) serves as a critical halogenated heterocyclic building block in modern medicinal chemistry. Its structural value lies in the orthogonal reactivity of the C4-iodine motif, which provides a highly active site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) without interfering with the stability of the N1-phenyl ring. This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this scaffold, specifically designed for researchers optimizing lead compounds in oncology and inflammation therapeutic areas.
Physicochemical Profile
The following data aggregates experimental values relevant for handling and process scaling.
| Property | Specification | Notes |
| Molecular Formula | C | |
| Molecular Weight | 270.07 g/mol | |
| Appearance | White to pale cream powder | High purity (>98%) is crystalline.[1] |
| Melting Point | 67 – 70 °C | Distinct sharp melt indicates purity. |
| Solubility | Soluble: DCM, EtOAc, DMSO, DMFInsoluble: Water | DMSO is preferred for biological assays. |
| Reactivity | Electrophile (C4-I) | Susceptible to oxidative addition by Pd(0).[2] |
| Storage | 2–8 °C, Inert Atmosphere | Light sensitive; store in amber vials. |
Synthetic Routes & Process Chemistry
The synthesis of 4-iodo-1-phenyl-1H-pyrazole is governed by the electronic properties of the pyrazole ring. The N1-phenyl group activates the C4 position toward electrophilic aromatic substitution (S
Mechanism of Formation
The pyrazole ring is electron-rich. The introduction of the phenyl group at N1 creates a push-pull system, but the C4 position remains the most nucleophilic carbon, readily attacking electrophilic iodine species (
Figure 1: Synthetic workflow for the regioselective iodination of 1-phenylpyrazole.
Protocol 1: Regioselective Iodination using NIS
Rationale: N-Iodosuccinimide (NIS) is preferred over elemental iodine (
Materials:
-
1-Phenyl-1H-pyrazole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetonitrile (ACN) (0.5 M concentration)
-
Glacial acetic acid (catalytic, 10 mol%)
Methodology:
-
Setup: Charge a round-bottom flask with 1-phenyl-1H-pyrazole and dissolve in ACN. Add catalytic acetic acid to activate the NIS.
-
Addition: Cool the solution to 0 °C. Add NIS portion-wise over 15 minutes to prevent exotherms and over-iodination.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf product.
-
Quench: Pour the reaction mixture into saturated aqueous sodium thiosulfate (
) to neutralize unreacted iodine species. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the target as a white solid.
Reactivity & Functionalization
The core utility of CAS 23889-85-2 is its role as a "linchpin" in cross-coupling. The C-I bond is weaker than C-Br or C-Cl, making this compound an excellent substrate for oxidative addition to Pd(0) species, often proceeding under milder conditions than its brominated counterparts.
Figure 2: Divergent reactivity profile of the 4-iodo-1-phenyl-1H-pyrazole scaffold.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Rationale: This protocol utilizes a biphasic solvent system to solubilize both the organic halide and the inorganic base, ensuring efficient transmetallation.
Materials:
-
4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv)[3]
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh
) (5 mol%)[2] -
Sodium Carbonate (
) (2.0 equiv)[4] -
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Methodology:
-
Degassing: In a microwave vial or Schlenk tube, combine the pyrazole, boronic acid, and solvent. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Catalyst Addition: Add Pd(PPh
) and base quickly under a positive stream of Argon. Seal the vessel. -
Reaction: Heat to 85 °C (oil bath) or 100 °C (Microwave, 30 mins). The reaction mixture will turn black as Pd(0) precipitates upon completion.
-
Workup: Filter through a Celite pad to remove palladium residues. Dilute with water and extract with EtOAc.[2]
-
Validation: 1H NMR will show the disappearance of the C4-H signal (if unreacted starting material was present, though C4-I has no proton) and the appearance of new aromatic signals corresponding to the coupled aryl ring.
Applications in Drug Discovery
The 1,4-diarylpyrazole motif derived from this intermediate is a privileged structure in medicinal chemistry.
-
COX-2 Inhibition: The scaffold mimics the geometry of Celecoxib. The 1-phenyl ring positions the molecule within the cyclooxygenase hydrophobic channel, while the 4-substitution allows for tuning of selectivity against COX-1.
-
Kinase Inhibitors: 4-substituted pyrazoles act as ATP-competitive inhibitors. The iodine handle allows for the rapid generation of libraries (via Suzuki coupling) to probe the "gatekeeper" residues of kinases.
-
Agrochemicals: Used in the synthesis of fungicides where the pyrazole ring disrupts fungal ergosterol biosynthesis.
Safety and Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
H315: Causes skin irritation.[5]
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat are mandatory.
-
Spill Response: Sweep up solid spills to avoid dust generation.[5][7] Place in a sealed container for hazardous waste disposal (Halogenated Organics).
References
-
PubChem. (n.d.).[8] 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2.[3][8] National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[2][9] Retrieved October 26, 2025, from [Link]
Sources
- 1. 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS RN 23889-85-2 | Fisher Scientific [fishersci.com]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2 | CID 2776481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
